N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C21H15NO4S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene and its derivatives are synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . A series of novel 4,5-diarylthiophene-2-carboxamide compounds containing alkyl, cycloalkyl, aryl, aryl alkyl, and heterocyclic alkyl moieties were synthesized, characterized, and evaluated for their in vitro anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and complex. For instance, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene, a core component of the compound, include a molecular mass of 84.14 g/mol, density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Crystallography and Structural Analysis
Research on similar chromene derivatives has focused on their crystal structures, revealing insights into their molecular conformations. For instance, studies on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives demonstrate their crystallization behaviors and the anti-rotamer conformation about the C-N bond. These structural insights are crucial for understanding the compound's interactions and stability in various applications (Reis et al., 2013).
Antibacterial Activity
Synthesized derivatives of 4-hydroxy-chromen-2-one, which share a structural resemblance with N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide, have shown significant antibacterial activities. This suggests potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Materials Science and Polymer Research
In materials science, the incorporation of chromene structures into polyamides has been investigated for the development of photosensitive materials. These studies explore the properties of aromatic polyamides with coumarin chromophores, highlighting their thermal properties and potential in photoreactive applications (Nechifor, 2009).
Synthetic Methodology and Chemical Reactivity
Research on the synthetic methodologies involving chromene derivatives provides insights into the versatile reactivity of these compounds. Techniques such as the Suzuki–Miyaura reaction/lactonization tandem protocol have been developed for synthesizing condensed thienocoumarins, showcasing the compound's potential in facilitating diverse chemical syntheses (Iaroshenko et al., 2012).
Antimicrobial and Antifungal Activities
Certain thiophene-3-carboxamide derivatives, which are structurally related to this compound, exhibit antibacterial and antifungal activities. This highlights the compound's potential utility in developing antimicrobial and antifungal agents (Vasu et al., 2005).
Mechanism of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . The beneficial anti-inflammatory and analgesic effects of these compounds are due to their inhibition of cyclooxygenase (COX), thereby inhibiting prostaglandins synthesis .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-25-15-7-4-13(5-8-15)18-12-17(23)16-9-6-14(11-19(16)26-18)22-21(24)20-3-2-10-27-20/h2-12H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQCEBSHJOQAPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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